molecular formula C12H12N2O2 B12816285 Methyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate

Methyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B12816285
M. Wt: 216.24 g/mol
InChI Key: HOZLSFDJIHZQLZ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a methyl group at the 2-position, a pyridin-4-yl group at the 5-position, and a carboxylate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate typically involves multistep reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or primary amines. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrrole derivatives with oxidized functional groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is unique due to the specific positioning of the pyridin-4-yl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-methyl-5-pyridin-4-yl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-10(12(15)16-2)7-11(14-8)9-3-5-13-6-4-9/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZLSFDJIHZQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C2=CC=NC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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